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molecular formula C7H12N2O B1319104 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 192661-38-4

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No. B1319104
M. Wt: 140.18 g/mol
InChI Key: ZICNHHFTLCVQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Dissolve 3-(1-methyl-1H-pyrazol-4-yl)-propan-1-ol (0.250 g, 1.783 mmol) in dry chloroform (15 mL). Add PS-triphenylphosphine resin (1.824 g, 3.923 mmol) and carbon tetrabromide (0.650 g, 1.961 mmol). Stir at room temperature under nitrogen for 3 hr. Filter reaction over paper with DCM. Concentrate filtrate in vacuo to obtain the title preparation (0.362 g, 100% yield). GC-MS (m/z): 202/204(M+), 95.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.824 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][CH2:8][CH2:9]O)[CH:4]=[N:3]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:31]>C(Cl)(Cl)Cl>[Br:31][CH2:9][CH2:8][CH2:7][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CN1N=CC(=C1)CCCO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.824 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
0.65 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature under nitrogen for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
reaction over paper with DCM
CUSTOM
Type
CUSTOM
Details
Concentrate filtrate in vacuo to obtain the title
CUSTOM
Type
CUSTOM
Details
preparation (0.362 g, 100% yield)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCCCC=1C=NN(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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